Boc-Asp(OtBu)-OH, also known as N-alpha-tert-butyloxycarbonyl-L-aspartic acid beta-tert-butyl ester, is a key building block in the field of peptide synthesis. Peptides are short chains of amino acids linked together by peptide bonds. They play crucial roles in various biological processes, and researchers often need to synthesize specific peptides for research and development purposes.
Boc-Asp(OtBu)-OH serves as a protected form of the L-aspartic acid amino acid. The "Boc" (tert-butyloxycarbonyl) and "OtBu" (tert-butyl) groups temporarily protect the amino and carboxylic acid groups, respectively, allowing them to participate in specific chemical reactions while preventing unwanted side reactions during peptide chain assembly. Once the peptide sequence is built, these protecting groups can be selectively removed to reveal the functional groups of the amino acid, enabling the peptide to fold into its desired conformation and perform its biological function.
Boc-Asp(OtBu)-OH can be used to create modified peptides for studying protein-protein interactions. These interactions are essential for various cellular processes, and understanding them is crucial for developing new drugs and understanding diseases. Researchers can modify the structure of Boc-Asp(OtBu)-OH by attaching specific functional groups or fluorescent tags. The resulting modified peptides can then be used to probe protein-protein interactions in various ways, such as identifying binding sites on proteins or measuring the strength of these interactions.
Boc-Asp(OtBu)-OH, also known as N-Boc-L-aspartic acid β-tert-butyl ester, is a synthetically derived amino acid building block commonly used in peptide synthesis []. It consists of an aspartic acid residue with two protective groups:
The significance of Boc-Asp(OtBu)-OH lies in its role as a crucial building block for the construction of peptides and proteins containing aspartic acid residues. These peptides and proteins play vital roles in various biological functions, making Boc-Asp(OtBu)-OH an essential tool in fields like drug discovery, protein engineering, and studying protein-protein interactions [].
Boc-Asp(OtBu)-OH possesses a complex molecular structure with several key features (shown in SMILES format: CC(C)(C)OC(=O)NC@@H: CC(O=O)C(=O)OC(C)(C)C) []:
Boc-Asp(OtBu)-OH is involved in several crucial reactions during peptide synthesis:
Irritant